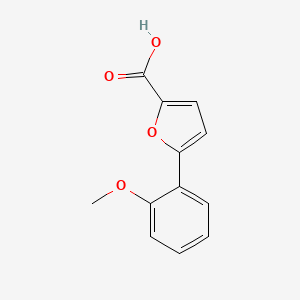

5-(2-Methoxyphenyl)-2-furoic acid

Descripción general

Descripción

El ácido 5-(2-metoxifenil)-2-furóico es un compuesto orgánico que pertenece a la clase de los ácidos furóicos. Se caracteriza por un anillo de furano sustituido con un grupo 2-metoxifenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-(2-metoxifenil)-2-furóico generalmente implica la reacción de 2-metoxibenzaldehído con ácido furano-2-carboxílico en condiciones ácidas. La reacción procede a través de un mecanismo de condensación, formando el producto deseado. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido fuerte, como el ácido sulfúrico, y temperaturas elevadas para facilitar la reacción de condensación .

Métodos de producción industrial

La producción industrial del ácido 5-(2-metoxifenil)-2-furóico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener rendimientos y pureza más altos, utilizando reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-(2-metoxifenil)-2-furóico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el anillo de furano en un anillo de tetrahidrofurano.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático y el anillo de furano.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en diversas condiciones.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de derivados de tetrahidrofurano.

Sustitución: Formación de derivados halogenados, nitrados o sulfonados.

Aplicaciones en investigación científica

El ácido 5-(2-metoxifenil)-2-furóico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Se explora su posible uso en el desarrollo de fármacos debido a su estructura química única.

Industria: Se utiliza en la síntesis de productos químicos y materiales especiales

Aplicaciones Científicas De Investigación

While the search results provide information on furoic acid derivatives and related compounds, there is no specific, detailed article focusing solely on the applications of "5-(2-Methoxyphenyl)-2-furoic acid." However, based on the available information, we can infer potential applications and related research areas:

1. Chemical Properties and Structure

- Nomenclature and Structure: this compound, also known as 5-(2-methoxyphenyl)furan-2-carboxylic acid, has the molecular formula C12H10O4 . Its structure includes a furan ring with a carboxylic acid group and a 2-methoxyphenyl substituent .

- Computed Descriptors: The IUPAC name is 5-(2-methoxyphenyl)furan-2-carboxylic acid . Other identifiers include InChI and SMILES strings .

2. Potential Applications Based on Related Compounds

- Antimicrobial Activity: Research on 5-nitrofuran-2-carbohydrazides reveals antimicrobial and antimycobacterial activities . Some derivatives exhibit activity against Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, and Mycobacterium tuberculosis . The sulfonamide derivative 21f shows superior potency and broad-spectrum antimicrobial activity .

- Fungicidal Activity: 1,3,4-Thiadiazole derivatives containing a furan moiety exhibit significant fungicidal activity, particularly against P. infestans . Compound I18 may affect cell wall synthesis and nutrient transportation, leading to cell senescence .

- Inhibition of Fatty Acid Synthesis: TOFA (5-(tetradecyloxy)-2-furoic acid), a furoic acid derivative, inhibits hepatic fatty acid synthesis and reduces plasma triglyceride levels . It also inhibits sebaceous gland disorders .

- Monomers for Bio-Based Polymers: Derivatives of hydroxymethylfurfural (HMF) beyond 2,5-furandicarboxylic acid (FDCA) are being explored as monomers for bio-based polymers .

3. Limitations and Further Research

- Specific Mode of Action: Further research is needed to confirm the specific mode of action of furan-containing compounds .

- Cytotoxicity: In vitro cytotoxicity evaluations against human breast MDA-MB-231 cells show that some compounds do not display significant cytotoxicity, suggesting a high therapeutic index .

- Structure-Activity Relationship (SAR): SAR studies explore the significance of the 5-nitrofuran moiety and sulfonamide function .

Summary Table: Potential Applications Based on Furan Derivatives

Case Studies

No specific case studies were found for this compound. However, studies on related compounds include:

Mecanismo De Acción

El mecanismo de acción del ácido 5-(2-metoxifenil)-2-furóico implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías bioquímicas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 2-metoxibenzoico

- Ácido 2-furóico

- Ácido 5-metoxi-2-furóico

Singularidad

El ácido 5-(2-metoxifenil)-2-furóico es único debido a la presencia de un grupo metoxifenilo y una porción de ácido furóico. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Conclusión

El ácido 5-(2-metoxifenil)-2-furóico es un compuesto versátil con un potencial significativo en la síntesis orgánica, la química medicinal y las aplicaciones industriales. Su estructura química única le permite experimentar diversas reacciones e interactuar con diferentes dianas moleculares, lo que lo convierte en objeto de investigación científica continua.

Actividad Biológica

5-(2-Methoxyphenyl)-2-furoic acid is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 218.21 g/mol, features a furan ring and a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Methods

The compound can be synthesized through several methods, with the most notable being:

- Knoevenagel Condensation : The reaction between 2-methoxybenzaldehyde and furan-2-carboxylic acid.

- Characterization Techniques : Common methods for characterization include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antibacterial and antifungal effects. However, further investigation is needed to confirm these findings and elucidate the mechanisms involved.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the nervous system. This inhibition could have implications for therapeutic development in neurodegenerative diseases .

- Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory conditions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The methoxy group enhances lipophilicity, potentially allowing better penetration into biological membranes. This interaction may modulate various biochemical pathways, influencing cellular responses such as apoptosis or microbial growth inhibition .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 3 | |

| 5-(4-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 4 | |

| 5-(Phenyl)-2-furoic acid | Lacks methoxy substitution |

The presence of the methoxy group at position 2 in this compound enhances its reactivity compared to other derivatives, influencing its biological activity significantly.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Research : Investigations into its enzyme inhibition capabilities revealed that it could potentially protect against neurodegenerative processes by inhibiting acetylcholinesterase activity .

- Inflammation Models : In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-04-0 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.